2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-but-2-ynylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-2-3-7-10-8(11)5-4-6-9-10/h4-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNDNMMRGFMXJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C(=O)C=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with an alkyne-containing compound. The reaction conditions often include the use of a base such as sodium carbonate and a solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone, while reduction could produce a dihydropyridazinone derivative .
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules, which can be utilized in various chemical reactions and processes.
Biology
Research has indicated that 2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one interacts with several biological systems:
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has been tested on human breast cancer cells (MX-1 model), exhibiting significant apoptotic activity with an EC50 value indicating effectiveness at low concentrations.
- Anti-inflammatory Properties : In vitro studies demonstrated that the compound significantly inhibits pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
Medicine
The therapeutic potential of 2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one is being explored for various conditions:
- Neurological Disorders : The compound has been investigated as a selective inhibitor of monoamine oxidase B (MAO-B), which is relevant for treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Its mechanism involves modulating biogenic amines in the brain, which play critical roles in these disorders .
Case Study 1: Anticancer Activity
A study conducted on the effects of 2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one on breast cancer cells revealed that the compound effectively induced apoptosis through specific molecular pathways. The research highlighted its potential as a candidate for cancer therapy.
Case Study 2: Anti-inflammatory Effects
In a mouse model of acute inflammation, administration of the compound resulted in reduced levels of inflammatory markers compared to control groups. This suggests significant therapeutic potential in managing conditions characterized by inflammation.
Mechanism of Action
The mechanism of action of 2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction processes or interference with DNA replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
4-Chloro-5-{2-[(3-hydroxyphenyl)methylidene]hydrazin-1-yl}-2,3-dihydropyridazin-3-one (L82-G17)
- Structure: Features a chlorinated pyridazinone core with a hydrazine-derived substituent.
- Synthesis: Prepared via refluxing 4,5-dichloropyridazin-3(2H)-one with hydrazine monohydrate in methanol .
- Reactivity : The hydrazine group enables Schiff base formation, while the chlorine enhances electrophilicity.
- Bioactivity : Demonstrates selective inhibition of DNA ligases, likely due to interactions with metal ions in enzymatic active sites .
6-(Benz-1H-imidazol-2-yl)-2,3-dihydropyridazin-3-one
- Structure: Contains a benzimidazole moiety fused to the pyridazinone ring.
- Crystallography : The crystal structure (CCDC 1267/4256) reveals planar geometry with N,N-dimethylformamide co-crystallized, stabilizing intermolecular hydrogen bonds .
- Bioactivity : The benzimidazole group may enhance binding to ATP-binding pockets in kinases .
4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
Functional Group Diversity and Pharmacological Profiles
4-Bromo-5-{[2-(1H-imidazol-2-yl)ethyl]amino}-2-methyl-2,3-dihydropyridazin-3-one
- Structure : Bromine substitution and imidazole-containing side chain.
- Reactivity : Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification .
- Bioactivity : The imidazole group may target cytochrome P450 enzymes, as seen in related compounds .
5-[(2-Methoxyethyl)(methyl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one
- Structure: Amino and piperidine substituents.
- Solubility : High aqueous solubility (logS ~-2.1) due to polar groups, contrasting with the alkyne derivative’s moderate solubility (logS ~-3.5) .
6-[[(tert-Butyldiphenylsilyl)oxy]methyl]-4-(4-fluorophenyl)-2-(oxan-2-yl)-2,3-dihydropyridazin-3-one
Comparative Data Table
Structural and Electronic Analysis
- Alkyne vs. Aromatic Substituents : The but-2-yn-1-yl group in the target compound introduces electron-withdrawing character (sp hybridization), contrasting with electron-donating methyl or methoxy groups in analogs like the 4-methylphenyl derivative .
- Crystal Packing : The benzimidazole derivative forms hydrogen-bonded dimers in the solid state , whereas the alkyne group may promote linear packing due to its rigidity.
Research Implications
The alkyne-substituted derivative offers unique advantages in synthetic chemistry (e.g., Huisgen cycloaddition) but may lag in bioactivity compared to halogenated or aromatic analogs.
Biological Activity
2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, chemical properties, and various biological effects, supported by data tables and relevant case studies.
The synthesis of 2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one involves the cyclization of specific precursors under controlled conditions. A common method includes the reaction of 2-(but-2-yn-1-yl)hydrazine with 3-methyl-2-butanone, typically in ethanol or methanol as solvents, under reflux conditions. The product is purified through recrystallization or chromatography.
Chemical Structure
The compound features a pyridazinone core with a but-2-yn-1-yl substituent at the 2-position. Its molecular formula is C9H10N2O, and it possesses unique characteristics due to its structural components.
Antimicrobial Properties
Research indicates that compounds similar to 2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one exhibit notable antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics .
Anticancer Activity
Studies have demonstrated that this compound can inhibit cancer cell proliferation. In vitro tests revealed that certain derivatives exhibited significant cytotoxicity against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The structure–activity relationship (SAR) analysis indicated that specific substitutions on the pyridazinone ring enhance anticancer activity .
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| 2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one | A431 | <10 | |
| Derivative A | Jurkat | 15 | |
| Derivative B | HT29 | <5 |
The proposed mechanism for the anticancer activity involves the interaction of the compound with cellular proteins, leading to apoptosis in cancer cells. Molecular dynamics simulations have shown that these compounds primarily interact through hydrophobic contacts with target proteins .
Study 1: Antimicrobial Efficacy
A study tested various derivatives of dihydropyridazinones against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a butynyl substituent exhibited enhanced antibacterial properties compared to their unsubstituted counterparts.
Study 2: Cytotoxicity Assessment
In a comparative analysis of several dihydropyridazinone derivatives, one compound demonstrated an IC50 value significantly lower than doxorubicin in both A431 and Jurkat cell lines. This suggests that modifications to the dihydropyridazinone structure can lead to improved therapeutic agents for cancer treatment .
Q & A
Q. Optimization parameters :
- Solvents : Ethanol or dimethylformamide (DMF) for reflux conditions (80–120°C) to enhance reaction rates .
- Catalysts : Palladium/copper catalysts for efficient alkyne coupling with minimal by-products.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .
[Basic] Which spectroscopic and chromatographic methods are critical for characterizing 2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign signals to confirm the dihydropyridazinone core (e.g., δ 6.5–7.5 ppm for aromatic protons) and alkyne substituents (δ 1.8–2.5 ppm for methyl groups adjacent to triple bonds) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
[Advanced] How can researchers resolve contradictions in reported reactivity data for dihydropyridazinone derivatives?
Answer:
Discrepancies in reactivity (e.g., oxidation susceptibility, nucleophilic substitution rates) may arise from:
- Variable reaction conditions : Differences in solvent polarity, temperature, or catalyst loading.
- Impurity interference : By-products from incomplete purification affecting reactivity assays.
Q. Methodology :
Controlled replication : Reproduce studies using standardized protocols (e.g., fixed solvent ratios, inert atmospheres).
Orthogonal assays : Compare results from HPLC, kinetic studies, and spectroscopic monitoring to identify outliers .
Statistical analysis : Apply ANOVA or t-tests to assess significance of observed variations .
[Advanced] What strategies are effective for refining the crystal structure of 2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one using SHELX software?
Answer:
Key steps in SHELXL refinement :
Data collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) to obtain accurate intensity data.
Initial model building : Assign atomic positions based on electron density maps.
Parameter refinement : Adjust thermal displacement parameters (Uiso) and occupancy factors for disordered regions.
Validation : Check R-factors (<5%), residual density maps, and CIF files for compliance with IUCr standards .
Q. Handling challenges :
- Twinning : Use TWIN/BASF commands in SHELXL to model twinned crystals.
- Disorder : Apply PART/SUMP restraints for flexible alkyne substituents .
[Advanced] How can computational methods predict the interaction of 2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one with biological targets?
Answer:
Approaches :
Molecular docking (AutoDock Vina, Glide) :
- Prepare the compound’s 3D structure (optimized with Gaussian09 at B3LYP/6-31G* level).
- Dock into target active sites (e.g., kinase ATP-binding pockets) to estimate binding affinities (ΔG values) .
Molecular Dynamics (MD) simulations (GROMACS) :
- Simulate ligand-protein complexes (50 ns trajectories) to assess stability and hydrogen-bonding interactions.
QSAR modeling : Corrogate substituent effects (e.g., alkyne length) with bioactivity data from analogues .
[Advanced] How does the but-2-yn-1-yl substituent influence the physicochemical properties of dihydropyridazinone derivatives?
Answer:
Comparative studies :
- Lipophilicity : Measure logP values (shake-flask method) to compare with non-alkyne analogues. The alkyne group increases hydrophobicity (ΔlogP ≈ +0.5) .
- Solubility : Use UV-spectroscopy in PBS (pH 7.4) to quantify aqueous solubility (typically <10 µM for alkyne derivatives).
- Stability : Accelerated degradation studies (40°C/75% RH) show alkyne derivatives are prone to oxidation; stabilize with antioxidants (e.g., BHT) .
[Advanced] What experimental designs are optimal for studying the electrochemical behavior of 2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one?
Answer:
Methods :
Cyclic Voltammetry (CV) :
- Use a three-electrode system (glassy carbon working electrode, Ag/AgCl reference) in 0.1 M TBAP/CH₃CN.
- Scan rates: 50–500 mV/s to identify reversible redox peaks (E₁/2 ≈ -1.2 V for dihydropyridazinone reduction) .
Controlled potential electrolysis : Isolate and characterize redox products via HPLC-MS.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
